molecular formula C8H12N4OS B15133377 N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide

Cat. No.: B15133377
M. Wt: 212.27 g/mol
InChI Key: PMVTVJFILDGGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)prolinamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a prolinamide (pyrrolidine-2-carboxamide) moiety at position 2. Though direct pharmacological data for this compound are absent in the provided evidence, structurally related thiadiazole derivatives are known for diverse biological activities, including acetylcholinesterase inhibition, antifungal, and insecticidal effects .

Properties

Molecular Formula

C8H12N4OS

Molecular Weight

212.27 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C8H12N4OS/c1-5-11-12-8(14-5)10-7(13)6-3-2-4-9-6/h6,9H,2-4H2,1H3,(H,10,12,13)

InChI Key

PMVTVJFILDGGDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with proline derivatives. One common method includes the cyclization of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base such as triethylamine, followed by the reaction with proline . The reaction is usually carried out in a suitable solvent like methanol or ethanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prolinamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. In anticancer research, it has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways . The compound’s ability to disrupt DNA replication and repair processes also contributes to its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Variations

N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-(2-thienylsulfonyl)prolinamide ()
  • Core Structure : 1,3,4-Oxadiazole (oxygen instead of sulfur in the heterocycle).
  • Substituents :
    • Position 5: 2,3-Dihydrobenzodioxin (electron-rich aromatic system).
    • Position 2: 1-(Thiophene-2-sulfonyl)pyrrolidine-2-carboxamide.
  • The bulky dihydrobenzodioxin and thiophene-sulfonyl groups enhance steric hindrance and lipophilicity, which may influence bioavailability .
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives ()
  • Core Structure : 1,3,4-Thiadiazole (same as target compound).
  • Substituents :
    • Position 5: Piperidinylethylthio chain (flexible, basic substituent).
    • Position 2: Benzamide (aromatic amide).
  • Key Differences: The piperidinylethylthio group introduces a basic nitrogen, enhancing solubility in acidic environments. These derivatives exhibit acetylcholinesterase inhibitory activity, suggesting the thiadiazole-amide scaffold is critical for enzyme interaction .

Substituent Effects on Thiadiazole Derivatives

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine ()
  • Substituents :
    • Position 5: 4-Methylphenyl (aromatic, hydrophobic group).
    • Position 2: Amine (small, polar group).
  • Such derivatives are reported to exhibit insecticidal and fungicidal activities, highlighting the role of substituent hydrophobicity in bioactivity .
3-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide ()
  • Substituents :
    • Position 5: Ethyl (small alkyl group).
    • Position 2: 3-Chloropropanamide (chlorinated aliphatic amide).
  • Key Differences :
    • The ethyl group increases lipophilicity compared to the methyl group in the target compound.
    • The 3-chloropropanamide lacks the cyclic structure of prolinamide, reducing conformational constraints. This compound is a pharmaceutical intermediate, indicating utility in synthetic pathways .

Comparative Data Table

Compound Name Heterocycle Position 5 Substituent Position 2 Substituent Molecular Weight (g/mol) Notable Properties/Bioactivity
N-(5-Methyl-1,3,4-thiadiazol-2-yl)prolinamide 1,3,4-Thiadiazole Methyl Prolinamide ~239.3 (calc.) Potential conformational flexibility
N-[5-(Dihydrobenzodioxinyl)-oxadiazol-2-yl]prolinamide () 1,3,4-Oxadiazole 2,3-Dihydrobenzodioxin 1-(Thiophene-sulfonyl)pyrrolidine-2-carboxamide ~515.5 (calc.) High steric hindrance, lipophilic
N-(5-Piperidinylethylthio-thiadiazol-2-yl)benzamide () 1,3,4-Thiadiazole Piperidinylethylthio Benzamide ~375.5 (varies) Acetylcholinesterase inhibition
5-(4-Methylphenyl)-thiadiazol-2-amine () 1,3,4-Thiadiazole 4-Methylphenyl Amine ~191.2 Insecticidal, fungicidal activities
3-Chloro-N-(5-ethyl-thiadiazol-2-yl)propanamide () 1,3,4-Thiadiazole Ethyl 3-Chloropropanamide 219.7 Pharmaceutical intermediate

Q & A

Q. Table 1. Comparative Bioactivity of Thiadiazole Derivatives

CompoundTarget Activity (IC50_{50})Key Structural FeatureReference
N-(5-Methyl-thiadiazol-2-yl)prolinamideTOP2 inhibition: 12.3 µMMethyl group at C5
N-(5-Trifluoromethyl-thiadiazol-2-yl)prolinamideTOP2 inhibition: 4.1 µMCF3_3 group at C5
N-(5-Phenyl-thiadiazol-2-yl)prolinamideAntimicrobial: MIC 8 µg/mLAromatic substitution

Q. Table 2. Key Spectroscopic Data

TechniqueDiagnostic SignalInterpretation
1^1H NMR (DMSO-d6)δ 2.5 ppm (s, 3H, CH3_3-thiadiazole)Methyl group confirmation
IR1,650 cm1^{-1} (C=N stretch)Thiadiazole ring integrity
HRMS[M+H]+^+: 257.0821 (calc. 257.0819)Molecular formula validation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.